Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol
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Overview
Description
Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol is a chiral compound with a tetrahydrofuran ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 3-methoxypropylamine and a suitable tetrahydrofuran derivative.
Reaction Conditions: The key steps involve nucleophilic substitution reactions, where the amine group of 3-methoxypropylamine reacts with the tetrahydrofuran derivative under controlled conditions.
Purification: The final product is purified using techniques such as column chromatography to obtain the desired chiral compound.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.
Chemical Reactions Analysis
Types of Reactions
Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or ketones.
Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones, while reduction can produce alcohols or amines.
Scientific Research Applications
Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol has several scientific research applications:
Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.
Biology: The compound can be used in studies involving enzyme-substrate interactions and chiral recognition.
Industry: It can be used in the production of fine chemicals and specialty materials.
Mechanism of Action
The mechanism of action of Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol involves its interaction with specific molecular targets. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
Rel-(3R,4S)-4-((3-methoxypropyl)amino)tetrahydrofuran-3-ol: can be compared with other chiral tetrahydrofuran derivatives.
Similar compounds: include 3-methoxypropylamine derivatives and other tetrahydrofuran-based molecules.
Uniqueness
The uniqueness of this compound lies in its specific chiral configuration and the presence of the 3-methoxypropylamino group. This configuration imparts distinct chemical and biological properties, making it valuable for specialized applications.
Properties
Molecular Formula |
C8H17NO3 |
---|---|
Molecular Weight |
175.23 g/mol |
IUPAC Name |
(3R,4S)-4-(3-methoxypropylamino)oxolan-3-ol |
InChI |
InChI=1S/C8H17NO3/c1-11-4-2-3-9-7-5-12-6-8(7)10/h7-10H,2-6H2,1H3/t7-,8-/m0/s1 |
InChI Key |
FVEZEMROYBMDCY-YUMQZZPRSA-N |
Isomeric SMILES |
COCCCN[C@H]1COC[C@@H]1O |
Canonical SMILES |
COCCCNC1COCC1O |
Origin of Product |
United States |
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